(2-Chloro-2-methylpropyl)benzene

Vue d'ensemble

Description

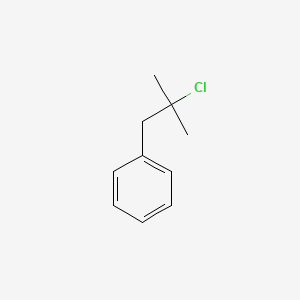

(2-Chloro-2-methylpropyl)benzene, also known as tert-butylbenzene, is an organic compound with the molecular formula C10H13Cl. It consists of a benzene ring substituted with a 2-chloro-2-methylpropyl group. This compound is of interest due to its diverse applications in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2-Chloro-2-methylpropyl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 2-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using excess benzene to drive the reaction to completion and minimize side products .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-2-methylpropyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products.

Reduction Reactions: The chloro group can be reduced to a hydrogen atom under reducing conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

Substitution: Products include (2-methylpropyl)benzene and other substituted derivatives.

Oxidation: Products can include benzoic acid derivatives.

Reduction: The major product is (2-methylpropyl)benzene.

Applications De Recherche Scientifique

Organic Synthesis

(2-Chloro-2-methylpropyl)benzene serves as an important intermediate in organic synthesis. It is utilized in the development of various chemical compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that are critical in creating complex organic molecules .

Biological Studies

Research has indicated potential biological activity of chlorinated compounds, including this compound. Studies have explored its interactions with biomolecules, which may lead to insights into its therapeutic potential as well as its toxicity .

Industrial Applications

This compound is used as a solvent in the manufacturing of dyes and resins, aiding in dye synthesis and application processes. Its properties make it suitable for various industrial applications where effective solvation is required .

Case Study 1: In Vitro Studies on Lung Cancer Cells

A study investigated volatile organic compounds exhaled by lung cancer cells, noting that chlorinated compounds could serve as biomarkers for diagnosis. Although this compound was not the primary focus, its structural relatives were highlighted for their potential roles in cancer biology.

Case Study 2: Occupational Exposure Risks

A systematic review assessed the occupational exposure risks associated with chlorinated solvents, including this compound. The study emphasized the need for stringent exposure controls due to potential health risks such as carcinogenicity and reproductive toxicity.

Environmental Impact

Research has shown that chlorinated hydrocarbons like this compound exhibit environmental persistence, raising concerns about bioaccumulation and ecological toxicity. Studies into microbial degradation pathways suggest that certain bacteria can metabolize these compounds, indicating potential bioremediation strategies .

Mécanisme D'action

The mechanism of action of (2-Chloro-2-methylpropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chloro group can act as a leaving group, allowing the compound to participate in various substitution reactions. The molecular pathways involved depend on the specific reactions and conditions employed .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butylbenzene: Similar structure but lacks the chloro group.

1-Phenyl-2-chloro-2-methylpropane: Similar structure with a different substitution pattern.

Chlorobenzene: Contains a chloro group but lacks the 2-methylpropyl group

Uniqueness

(2-Chloro-2-methylpropyl)benzene is unique due to the presence of both a chloro group and a 2-methylpropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Activité Biologique

Overview

(2-Chloro-2-methylpropyl)benzene, also known as 1-chloro-2-methylpropylbenzene, is an organic compound with the molecular formula C10H13Cl. It features a chloroalkyl group attached to a benzene ring, making it a subject of interest in various fields, including organic synthesis and biological research. This article explores its biological activity, potential applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H13Cl |

| Molecular Weight | 168.663 g/mol |

| Density | 1.011 g/cm³ |

| Boiling Point | 224.3 °C |

| Flash Point | 87.6 °C |

| LogP | 3.2465 |

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The compound can undergo metabolic transformations that lead to the formation of reactive intermediates, which may interact with cellular targets such as proteins and nucleic acids.

Key Mechanisms Include:

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in biological systems, potentially leading to altered cellular functions.

- Oxidative Stress Induction: Metabolites of the compound may induce oxidative stress, affecting cellular integrity and function.

Toxicological Profile

Research indicates that exposure to this compound can result in various toxicological effects, including:

- Acute Toxicity: Studies suggest that high concentrations can lead to acute toxicity in aquatic organisms, which raises concerns for environmental health .

- Carcinogenic Potential: The compound's structural similarity to other chlorinated hydrocarbons necessitates further investigation into its carcinogenic potential .

Case Studies and Research Findings

-

Environmental Impact Assessment:

A case study on chemical spills involving similar compounds highlighted the need for thorough characterization and monitoring of chlorinated hydrocarbons in water supplies. The findings emphasized the importance of assessing public health risks associated with exposure . -

Occupational Exposure Studies:

The NIOSH occupational exposure banding process has categorized this compound based on its toxicological endpoints, indicating potential health risks for workers exposed to this chemical . -

Comparative Studies:

Research comparing this compound with other chlorinated compounds revealed significant differences in reactivity and toxicity profiles, suggesting unique biological interactions that warrant further exploration .

Pharmaceutical Development

The compound is being investigated as a potential building block for pharmaceuticals due to its unique chemical properties and reactivity patterns. Its derivatives may exhibit bioactive properties that could be harnessed in drug development.

Industrial Uses

In addition to its potential biological applications, this compound is utilized in various industrial processes as a solvent and intermediate in organic synthesis.

Propriétés

IUPAC Name |

(2-chloro-2-methylpropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKBSXVBAHEQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304605 | |

| Record name | 1-phenyl-2-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1754-74-1 | |

| Record name | NSC166451 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-2-chloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.